

An In-depth Technical Guide to the Fundamental Properties of Methyl 3-Aminocrotonate

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Compound of Interest

Compound Name: Methyl 3-aminocrotonate

Cat. No.: B3430099

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical, physical, and biological properties of **methyl 3-aminocrotonate**. It is intended to serve as a technical resource, consolidating essential data, experimental protocols, and reactivity information to support research and development activities.

General Information

Methyl 3-aminocrotonate, also known as 3-aminocrotonic acid methyl ester, is a vital β -enamino ester intermediate in organic synthesis.^{[1][2]} Its unique structure, featuring a conjugated system with an amino group and an α,β -unsaturated carbonyl functionality, imparts versatile reactivity.^[1] This compound is a critical building block in the pharmaceutical and agrochemical industries, most notably for the synthesis of 1,4-dihydropyridine-type calcium channel blockers used to treat cardiovascular diseases.^{[2][3][4][5]}

Chemical and Physical Properties

Methyl 3-aminocrotonate is typically a white to off-white crystalline powder.^{[2][3][6]} It is stable under normal storage conditions, typically in a cool, dry, and dark place under an inert atmosphere.^{[2][6][7][8]}

Property	Value	References
CAS Number	14205-39-1	[3][7][9][10]
Molecular Formula	C ₅ H ₉ NO ₂	[1][3][9][10]
Molecular Weight	115.13 g/mol	[3][7][9][10]
IUPAC Name	methyl (Z)-3-aminobut-2-enoate	[11]
Synonyms	Methyl 3-amino-2-butenate, 3-Aminocrotonic acid methyl ester	[1][10][12][13]
Appearance	White to off-white crystalline powder	[2][3][6]
Melting Point	81-83 °C	[3][4][8][10][14]
Boiling Point	112 °C at 42 mmHg; 194.1 °C at 760 mmHg	[8][14]
Density	~1.031 g/cm ³	[6]
Flash Point	91 °C - 101 °C (closed cup)	[8][10][13][15]
Solubility	Soluble in chloroform and acetone; moderately soluble in water, ethanol.	[1][3][8]
pKa (Predicted)	5.27 ± 0.70	[8]
Stability	Stable at room temperature in closed containers.	[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl 3-aminocrotonate**.

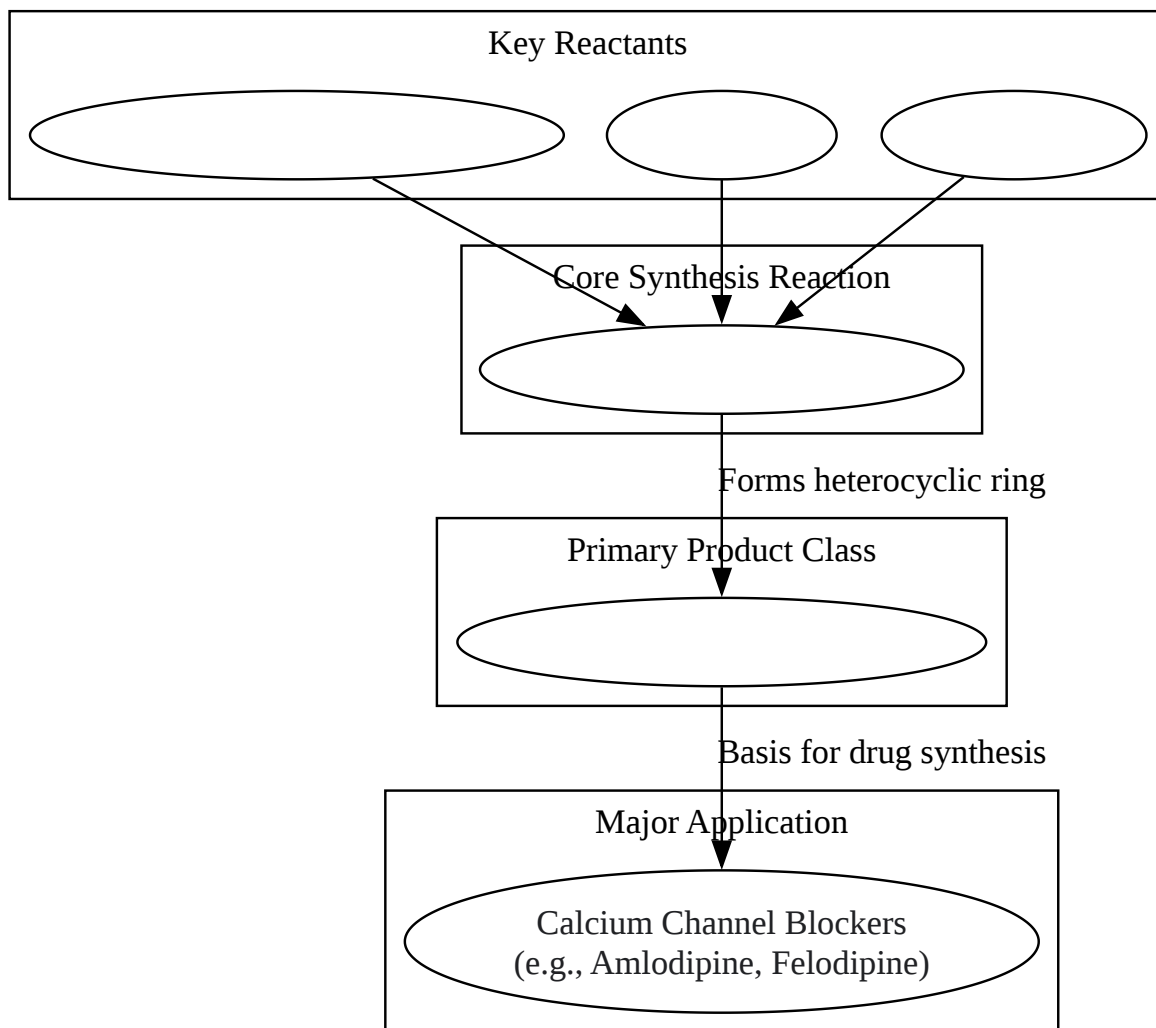
Spectroscopic Data	Details	References
¹ H NMR (CDCl ₃)	δ (ppm): 4.52 (s, 1H, =CH), 3.63 (s, 3H, OCH ₃), 1.90 (s, 3H, CH ₃)	[16]
¹³ C NMR	Data not readily available in the provided search results.	
Infrared (IR)	Spectra available from sources like Sigma-Aldrich.	[11]
Mass Spectrometry (MS)	Data available from sources like ChemicalBook.	[16]

Reactivity and Synthetic Applications

The dual functionality of **methyl 3-aminocrotonate** makes it a versatile intermediate for a wide range of organic transformations.[1] Its primary applications are in the synthesis of pharmaceuticals, agrochemicals (such as herbicides and fungicides), and other fine chemicals. [1]

Key Reactions:

- **Hantzsch Dihydropyridine Synthesis:** It is a cornerstone reactant in the Hantzsch condensation, reacting with aldehydes and another β-dicarbonyl compound to form 1,4-dihydropyridines (DHPs).[3] These DHP derivatives are potent calcium channel blockers used in hypertension treatment.[3][4]
- **Michael Addition and Cyclization:** The compound can participate in Michael addition and [3+3] cyclization reactions.[3]
- **Acylation:** It undergoes acylation with acid chlorides, where the site of reaction (N- vs. C-acylation) can be controlled.[17]
- **Other Reactions:** It can undergo oxidation to form oxo derivatives and reduction to saturated amines.[3]



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Experimental Protocols: Synthesis

The most common method for preparing **methyl 3-aminocrotonate** is through the ammonolysis of methyl acetoacetate.[2][5] An aqueous-based method is presented below, which is noted for its high purity, scalability, and reduced environmental impact.[2][18]

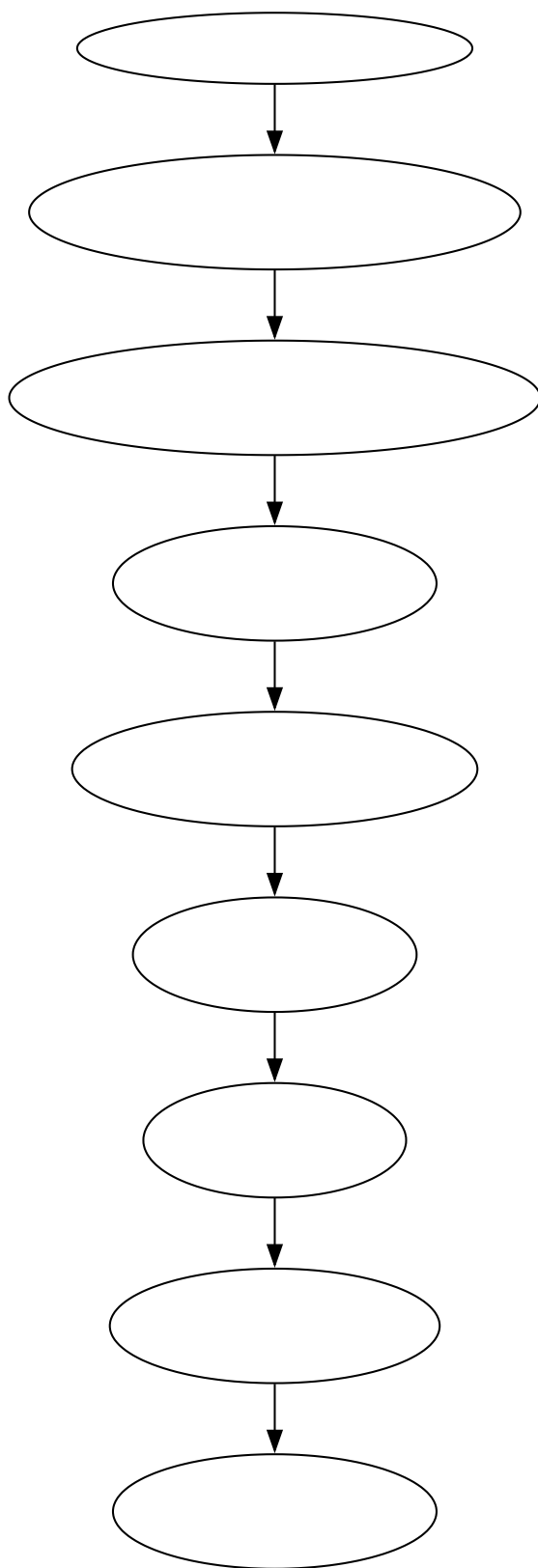
Objective: To synthesize **methyl 3-aminocrotonate** with high yield and purity.

Materials:

- Methyl acetoacetate ($\text{CH}_3\text{COCH}_2\text{COOCH}_3$)
- Aqueous ammonia (e.g., 25% solution)
- Water
- Ice bath
- Reaction vessel with stirrer and temperature probe

Procedure:

- Charging Reactants: In the reaction vessel, add methyl acetoacetate (1 mole equivalent) and water (0.05 to 3.0 mole equivalents).[\[18\]](#)
- Ammonia Addition: While stirring vigorously, slowly add aqueous ammonia (1.5 to 4.0 mole equivalents).[\[2\]](#)[\[8\]](#)[\[18\]](#) The reaction is exothermic; maintain the temperature as specified by the chosen protocol variation (e.g., low temperature or heated).
- Reaction: For the heated aqueous method, after the ammonia addition is complete, heat the mixture to between 55-65°C.[\[18\]](#) Maintain this temperature with stirring for approximately 2 hours or until monitoring (e.g., by TLC) indicates the reaction is complete.[\[18\]](#)
- Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce or maximize the precipitation of the product.[\[2\]](#)[\[18\]](#)
- Isolation: Filter the crystalline product from the reaction mixture.[\[18\]](#)
- Washing and Drying: Wash the collected crystals with cold water to remove residual impurities.[\[2\]](#)[\[18\]](#) Dry the final product under vacuum or in a circulating air oven at 50-60°C to obtain off-white crystals of **methyl 3-aminocrotonate**.[\[2\]](#)[\[4\]](#)

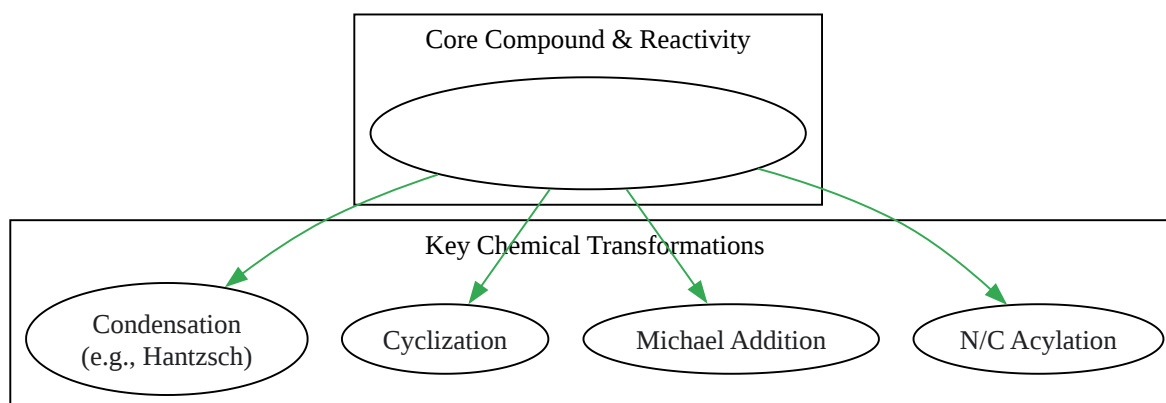


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Biological Activity and Applications

The primary biological significance of **methyl 3-aminocrotonate** is its role as a precursor to medically important molecules.^[1] It is not typically used as an active pharmaceutical ingredient itself but is indispensable for creating compounds with therapeutic effects.

- **Cardiovascular Drugs:** Its most prominent application is in the synthesis of 'dipine' class calcium channel blockers, including felodipine, nitrendipine, and amlodipine, which are widely used to manage hypertension and angina.^{[3][5][8]}
- **Other Pharmaceuticals:** It also serves as an intermediate in the preparation of other bioactive molecules like beta-lactam antibiotics and antiviral agents.^[1]



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Safety and Handling

Methyl 3-aminocrotonate is considered hazardous and requires careful handling in a laboratory or industrial setting.^[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used.^{[10][15]}

Safety Aspect	Details	References
GHS Pictograms	Corrosion, Exclamation Mark	[19]
Signal Word	Danger	[10] [15]
Hazard Statements	H302: Harmful if swallowed H317: May cause an allergic skin reaction H318: Causes serious eye damage	[10] [15] [20]
Precautionary Statements	P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338	[10] [15] [20]
Hazards	Causes skin, eye, and respiratory tract irritation.	[7] [12] [13]
First Aid	In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical aid.	[12]
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and acids.	[7] [12] [13]
Incompatibilities	Strong oxidizing agents, acids, acid anhydrides, acid chlorides.	[7] [13]
Decomposition Products	Hazardous decomposition can produce nitrogen oxides (NOx) and carbon monoxide/dioxide.	[7] [13]

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